1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one
CAS No.: 2180010-73-3
Cat. No.: VC7712318
Molecular Formula: C17H18N4O2S
Molecular Weight: 342.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2180010-73-3 |
|---|---|
| Molecular Formula | C17H18N4O2S |
| Molecular Weight | 342.42 |
| IUPAC Name | 2-indol-1-yl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C17H18N4O2S/c22-16(11-21-8-5-13-3-1-2-4-15(13)21)20-9-6-14(7-10-20)23-17-19-18-12-24-17/h1-5,8,12,14H,6-7,9-11H2 |
| Standard InChI Key | MDNHNIQAQDMOFR-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1OC2=NN=CS2)C(=O)CN3C=CC4=CC=CC=C43 |
Introduction
Structural and Molecular Characterization
Molecular Architecture
The compound features a piperidine core substituted at the 4-position with a 1,3,4-thiadiazol-2-yloxy group and at the 1-position with a 2-(1H-indol-1-yl)ethanone moiety . The indole ring provides aromaticity and potential π-π stacking interactions, while the thiadiazole group introduces sulfur-based electronegativity and hydrogen-bonding capabilities. The ethanone linker facilitates conformational flexibility, critical for target engagement.
Key Molecular Properties
The compound’s solubility remains uncharacterized, but its logP (calculated: ~2.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility .
Synthetic Pathways and Optimization
Multi-Step Synthesis Protocol
The synthesis involves sequential functionalization of the piperidine scaffold (Figure 1):
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Piperidine Functionalization: 4-Hydroxypiperidine is reacted with 2-chloro-1,3,4-thiadiazole under nucleophilic substitution conditions to form 4-(1,3,4-thiadiazol-2-yloxy)piperidine .
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Indole Coupling: The piperidine intermediate is acylated with 2-(1H-indol-1-yl)acetyl chloride in the presence of a base (e.g., triethylamine) to yield the final product .
Critical Reaction Parameters:
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Temperature: 80–100°C for thiadiazole-piperidine ether formation .
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Catalysts: Piperidine or DIPEA for acylation steps.
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Yield: ~65–75% after purification via column chromatography.
Spectral Characterization
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¹H NMR (DMSO-d₆): δ 10.78 (s, 1H, indole NH), 7.46–7.03 (m, 3H, aromatic), 5.33 (s, 1H, methine), 4.20 (d, J = 12.2 Hz, piperidine-H), 2.01 (s, 3H, acetyl) .
Pharmacological Evaluation
Anticancer Activity
Structural analogs of 1,3,4-thiadiazole-piperidine hybrids demonstrate potent inhibition of glutaminase 1 (GLS1), a key enzyme in cancer cell metabolism . Compound 24y (a close analog) exhibited an IC₅₀ of 0.12 µM against GLS1, surpassing the reference inhibitor BPTES (IC₅₀ = 0.45 µM) . Mechanistically, these compounds disrupt glutamate production, inducing apoptosis in glioblastoma and colorectal carcinoma models .
Cytotoxicity Profiling
While direct data for this compound is limited, its structural similarity to active derivatives suggests comparable efficacy. The indole moiety enhances DNA intercalation, while the thiadiazole group potentiates topoisomerase inhibition .
Physicochemical and ADMET Profiling
Stability and Reactivity
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Thermal Stability: Decomposes at 165°C, indicating suitability for oral formulations .
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Hydrolytic Stability: Resistant to hydrolysis at pH 1–7.4 over 24 hours.
Predicted ADMET Properties
| Parameter | Prediction | Method |
|---|---|---|
| BBB Permeability | Low (logBB = -1.2) | SwissADME |
| CYP3A4 Inhibition | Moderate (Ki = 4.7 µM) | PreADMET |
| hERG Blockage | Low (IC₅₀ > 10 µM) | pkCSM |
The compound’s high topological polar surface area (96.8 Ų) limits blood-brain barrier penetration, favoring peripheral anticancer activity .
Research Gaps and Future Directions
Unresolved Challenges
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In Vivo Efficacy: No pharmacokinetic or toxicity data in animal models .
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Target Specificity: Off-target effects on cytochrome P450 isoforms require clarification .
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Formulation: Poor aqueous solubility necessitates nanoencapsulation or prodrug strategies.
Strategic Recommendations
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